Unlocking High-Affinity Oligonucleotides: A Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite
Unlocking High-Affinity Oligonucleotides: A Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DMTr-LNA-U-3'-CED-Phosphoramidite, a crucial building block for the synthesis of high-affinity Locked Nucleic Acid (LNA) oligonucleotides. This document details its chemical properties, provides quantitative data on its performance, and outlines a detailed protocol for its use in automated solid-phase oligonucleotide synthesis.
Introduction to DMTr-LNA-U-3'-CED-Phosphoramidite
DMTr-LNA-U-3'-CED-Phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037) used in the synthesis of LNA oligonucleotides.[1] LNA is a class of nucleic acid analogues that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar ring. This "locked" conformation confers remarkable properties to oligonucleotides, most notably a significant increase in thermal stability and hybridization affinity towards complementary DNA and RNA targets.
The structure of DMTr-LNA-U-3'-CED-Phosphoramidite can be broken down into three key components:
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DMTr (4,4'-Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl of the nucleoside. This acid-labile group prevents unwanted reactions at the 5' position during the coupling step of oligonucleotide synthesis and is removed at the beginning of each synthesis cycle.
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LNA-U (Locked Nucleic Acid - Uridine): The core of the molecule, featuring a uridine (B1682114) base with the characteristic 2'-O, 4'-C methylene bridge. This structural constraint pre-organizes the sugar into a C3'-endo (RNA-like) conformation, which is responsible for the high-affinity binding of LNA oligonucleotides.
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3'-CED-Phosphoramidite (3'-cyanoethyl-N,N-diisopropylphosphoramidite): The reactive moiety at the 3' position of the sugar. This group enables the coupling of the LNA-U monomer to the growing oligonucleotide chain on the solid support during automated synthesis. The 2-cyanoethyl group protects the phosphate (B84403) linkage and is removed during the final deprotection step.
Chemical and Physical Properties
A summary of the key chemical and physical properties of DMTr-LNA-U-3'-CED-Phosphoramidite is presented in the table below.
| Property | Value |
| Chemical Formula | C40H47N4O9P |
| Molecular Weight | 758.8 g/mol |
| CAS Number | 206055-76-7 |
| Appearance | White to off-white powder |
| Purity | ≥98% (typically by HPLC and 31P NMR) |
| Solubility | Soluble in anhydrous acetonitrile (B52724) |
| Storage | -20°C under an inert atmosphere |
Performance Data in Oligonucleotide Synthesis
The performance of phosphoramidites is critical for the successful synthesis of high-quality oligonucleotides. The following table summarizes typical performance data for DMTr-LNA-U-3'-CED-Phosphoramidite in automated solid-phase synthesis.
| Parameter | Typical Value | Notes |
| Average Coupling Efficiency | >98% | Can approach 99% under optimized conditions. Determined by trityl cation monitoring. |
| Recommended Coupling Time | 180 - 250 seconds | Longer than for standard DNA phosphoramidites due to steric hindrance.[2] |
| Recommended Oxidation Time | 45 seconds | Longer than for standard DNA phosphoramidites.[2] |
| Stability in Solution | Stable in anhydrous acetonitrile for several days when stored under inert gas. | It is recommended to use freshly prepared solutions for optimal performance. |
Experimental Protocol: Automated Solid-Phase Synthesis of LNA Oligonucleotides
The following is a detailed, step-by-step protocol for the incorporation of DMTr-LNA-U-3'-CED-Phosphoramidite into an oligonucleotide using a standard automated DNA synthesizer. This protocol assumes a solid-phase synthesis approach using phosphoramidite chemistry.
4.1. Reagent Preparation
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Phosphoramidite Solution: Dissolve DMTr-LNA-U-3'-CED-Phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure the solvent is of high purity and low water content.
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Activator: A 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole (Activator 42) in anhydrous acetonitrile is recommended.
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Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
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Capping Solution A: Acetic anhydride/Pyridine/THF.
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Capping Solution B: 16% 1-Methylimidazole in THF.
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Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
4.2. Synthesis Cycle
The synthesis of an oligonucleotide proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain. The following steps are performed for each coupling cycle.
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Deblocking (Detritylation):
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The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMTr protecting group from the terminal nucleotide.
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The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMTr group.
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The yield of the removed DMTr cation can be measured spectrophotometrically to determine the step-wise coupling efficiency.
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Coupling:
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The DMTr-LNA-U-3'-CED-Phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.
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The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.
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The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage.
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Crucially, a longer coupling time of 180-250 seconds is required for LNA phosphoramidites to ensure high coupling efficiency. [2]
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Capping:
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To prevent the formation of deletion mutants (n-1 sequences), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation.
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The capping solutions are delivered to the column to acetylate these free hydroxyls.
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The column is then washed with acetonitrile.
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Oxidation:
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The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester.
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The oxidizing solution is delivered to the column.
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An extended oxidation time of 45 seconds is recommended for LNA-containing oligonucleotides. [2]
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The column is washed with acetonitrile.
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These four steps are repeated for each subsequent monomer to be added to the sequence.
4.3. Cleavage and Deprotection
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Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. This is typically achieved by incubation with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at room temperature or elevated temperature.
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Removal of Protecting Groups: The same cleavage solution also removes the protecting groups from the nucleobases and the 2-cyanoethyl protecting group from the phosphate backbone via a β-elimination reaction. Standard deprotection protocols are generally sufficient for LNA-containing oligonucleotides.[2]
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Purification: The crude oligonucleotide solution is then purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to obtain the final, high-purity LNA oligonucleotide.
Visualizations
5.1. Chemical Structure of DMTr-LNA-U-3'-CED-Phosphoramidite
Caption: Chemical structure of DMTr-LNA-U-3'-CED-Phosphoramidite.
5.2. Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: Automated solid-phase synthesis cycle for LNA oligonucleotides.
5.3. Coupling Reaction Mechanism
Caption: Simplified mechanism of the phosphoramidite coupling reaction.
